molecular formula C14H18N2O6S B3173963 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid CAS No. 951624-95-6

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid

Cat. No. B3173963
CAS RN: 951624-95-6
M. Wt: 342.37 g/mol
InChI Key: FGIGIBBLTMASSN-UHFFFAOYSA-N
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Description

“1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid” is a chemical compound . It’s a derivative of isonipecotic acid, which is a heterocyclic compound that acts as a GABA A receptor partial agonist . It consists of a piperidine ring with a carboxylic acid moiety .


Molecular Structure Analysis

The molecular formula of “1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid” is C14H18N2O6S . It’s a derivative of isonipecotic acid, which consists of a piperidine ring with a carboxylic acid moiety .


Physical And Chemical Properties Analysis

The molecular weight of “1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid” is 342.37 . More specific physical and chemical properties are not available in the resources.

Scientific Research Applications

Anticancer Applications

Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole synthesized from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate were evaluated as promising anticancer agents. Compounds showed significant anticancer activity, with some derivatives exhibiting strong inhibitory effects on cell lines, indicating potential for further therapeutic development (Rehman et al., 2018).

Antibacterial and Enzyme Inhibition

A series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Molecular docking studies confirmed the potential of these compounds as excellent inhibitors, suggesting their usefulness in treating diseases like Alzheimer's (Khalid et al., 2014).

Structural Analysis

Crystal structures of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate and its acid form were determined, providing insight into the potential of these analogues as Ubiquitin C-terminal hydrolase-L1 (UCH-L1) potentiators. The study highlighted the importance of crystal packing and polymorphism risk assessment in drug design (Mambourg et al., 2021).

Spectroscopic and Theoretical Studies

Spectroscopic and theoretical studies of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate revealed detailed insights into the molecular interactions and charge delocalization within complexes. This research aids in understanding the chemical behavior and potential applications of similar compounds (Anioła et al., 2016).

Cardiovascular Activity and Electrochemical Oxidation

Nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid were synthesized and investigated for their cardiovascular activity and electrochemical oxidation properties. This study highlights the potential of these compounds in developing cardiovascular agents and their electrochemical properties for various applications (Krauze et al., 2004).

properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S/c1-2-23(21,22)11-3-4-12(13(9-11)16(19)20)15-7-5-10(6-8-15)14(17)18/h3-4,9-10H,2,5-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIGIBBLTMASSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176455
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid

CAS RN

951624-95-6
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951624-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Ethylsulfonyl)-2-nitrophenyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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